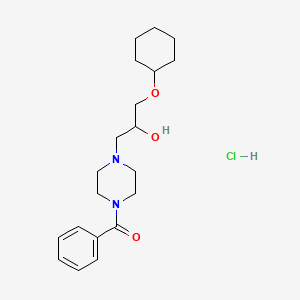![molecular formula C16H25NO7 B5202469 (2-methoxyethyl){2-[2-(4-methylphenoxy)ethoxy]ethyl}amine oxalate](/img/structure/B5202469.png)
(2-methoxyethyl){2-[2-(4-methylphenoxy)ethoxy]ethyl}amine oxalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-methoxyethyl){2-[2-(4-methylphenoxy)ethoxy]ethyl}amine oxalate, also known as MPOEEA oxalate, is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a derivative of 2-(2-aminoethoxy)ethanol, which is commonly used as a solvent and surfactant. The synthesis method of MPOEEA oxalate involves the reaction of 2-(4-methylphenoxy)ethylamine with 2-(2-methoxyethoxy)ethanol in the presence of oxalic acid.
Wissenschaftliche Forschungsanwendungen
(2-methoxyethyl){2-[2-(4-methylphenoxy)ethoxy]ethyl}amine oxalate oxalate has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have neuroprotective effects in vitro and in vivo, and may have potential therapeutic applications for neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, (2-methoxyethyl){2-[2-(4-methylphenoxy)ethoxy]ethyl}amine oxalate oxalate has been studied for its potential use as a tool for studying the role of the cholinergic system in the brain.
Wirkmechanismus
The mechanism of action of (2-methoxyethyl){2-[2-(4-methylphenoxy)ethoxy]ethyl}amine oxalate oxalate is not fully understood, but it is believed to act by modulating the cholinergic system in the brain. Specifically, it may act as an acetylcholinesterase inhibitor, preventing the breakdown of acetylcholine and increasing its availability in the brain. This can lead to increased cholinergic activity, which has been shown to have neuroprotective effects.
Biochemical and Physiological Effects
(2-methoxyethyl){2-[2-(4-methylphenoxy)ethoxy]ethyl}amine oxalate oxalate has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that it can protect neurons from oxidative stress and apoptosis, and may have anti-inflammatory effects. In vivo studies have shown that it can improve cognitive function in animal models of Alzheimer's disease and traumatic brain injury.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of (2-methoxyethyl){2-[2-(4-methylphenoxy)ethoxy]ethyl}amine oxalate oxalate is that it is relatively easy to synthesize and purify, making it readily available for use in lab experiments. Additionally, it has been shown to have neuroprotective effects in vitro and in vivo, making it a potentially useful tool for studying the cholinergic system and for developing treatments for neurodegenerative diseases. However, one limitation of (2-methoxyethyl){2-[2-(4-methylphenoxy)ethoxy]ethyl}amine oxalate oxalate is that its mechanism of action is not fully understood, which may limit its potential applications.
Zukünftige Richtungen
There are a number of future directions for research on (2-methoxyethyl){2-[2-(4-methylphenoxy)ethoxy]ethyl}amine oxalate oxalate. One area of interest is in further elucidating its mechanism of action, which could lead to the development of more effective treatments for neurodegenerative diseases. Additionally, further studies are needed to determine the optimal dosage and administration route for (2-methoxyethyl){2-[2-(4-methylphenoxy)ethoxy]ethyl}amine oxalate oxalate, as well as its potential side effects. Finally, there is potential for the development of novel derivatives of (2-methoxyethyl){2-[2-(4-methylphenoxy)ethoxy]ethyl}amine oxalate oxalate that may have even greater neuroprotective effects.
Synthesemethoden
The synthesis of (2-methoxyethyl){2-[2-(4-methylphenoxy)ethoxy]ethyl}amine oxalate oxalate involves the reaction of 2-(4-methylphenoxy)ethylamine with 2-(2-methoxyethoxy)ethanol in the presence of oxalic acid. The reaction takes place in a solvent such as acetonitrile or methanol and is typically carried out at room temperature. The resulting product is a white crystalline solid that is purified by recrystallization.
Eigenschaften
IUPAC Name |
2-methoxy-N-[2-[2-(4-methylphenoxy)ethoxy]ethyl]ethanamine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO3.C2H2O4/c1-13-3-5-14(6-4-13)18-12-11-17-10-8-15-7-9-16-2;3-1(4)2(5)6/h3-6,15H,7-12H2,1-2H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHLIJFOYXXNIFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCCOCCNCCOC.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Methoxyethyl){2-[2-(4-methylphenoxy)ethoxy]ethyl}amine oxalate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(methylthio)-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}acetamide](/img/structure/B5202395.png)
![N-cyclohexyl-2-{4-[(isobutylamino)sulfonyl]-2-methylphenoxy}acetamide](/img/structure/B5202404.png)
![2-({5-[2-(4-fluorobenzoyl)carbonohydrazonoyl]-2-methoxybenzyl}oxy)benzamide](/img/structure/B5202411.png)
![N-[(4-chlorophenoxy)acetyl]tryptophan](/img/structure/B5202418.png)
![ethyl 4-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]benzoate](/img/structure/B5202426.png)
![ethyl 4-[4-(4-hydroxybenzylidene)-3,5-dioxo-1-pyrazolidinyl]benzoate](/img/structure/B5202434.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-methyl-N~1~-[3-(methylthio)phenyl]glycinamide](/img/structure/B5202439.png)
![2-methyl-N-{1-[1-(4-methylbenzoyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B5202445.png)



![2-methoxy-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-N-[(1-methyl-1H-pyrazol-4-yl)methyl]ethanamine](/img/structure/B5202491.png)

